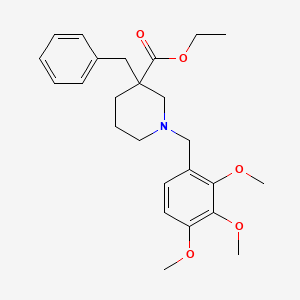![molecular formula C22H26ClF2NO3 B6095010 [1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6095010.png)
[1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol is a chemical compound which has been of great interest to researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of [1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol is not yet fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. Additionally, this compound has been shown to modulate the activity of glutamate receptors, which may play a role in its potential use in treating drug addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its antipsychotic properties. Additionally, this compound has been shown to reduce the expression of certain genes involved in drug addiction, which may contribute to its potential use in treating drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol is that it has been shown to have a high affinity for dopamine D2 receptors, which may make it a promising candidate for the treatment of schizophrenia. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are a number of future directions for research on [1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol. One area of interest is the development of more selective dopamine D2 receptor antagonists, which may have fewer side effects than current antipsychotic medications. Additionally, this compound may be studied further for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression. Finally, research may focus on identifying the precise mechanism of action of this compound, which may lead to the development of more effective treatments for schizophrenia and drug addiction.
Métodos De Síntesis
The synthesis of [1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol has been achieved using different methods. One of the most common methods involves the use of piperidine and 2,4-difluorobenzyl chloride as starting materials. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then treated with 2-chloro-4,5-dimethoxybenzyl chloride to obtain the desired compound.
Aplicaciones Científicas De Investigación
The compound [1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol has been studied extensively for its potential applications in the field of medicine. It has been shown to have antipsychotic properties and has been tested for its efficacy in treating schizophrenia. Additionally, this compound has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
[1-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-[(2,4-difluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClF2NO3/c1-28-20-8-16(18(23)10-21(20)29-2)12-26-7-3-6-22(13-26,14-27)11-15-4-5-17(24)9-19(15)25/h4-5,8-10,27H,3,6-7,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUMIQVDDKJTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC(C2)(CC3=C(C=C(C=C3)F)F)CO)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6094940.png)
![2,3-dimethoxy-N-{[1-(4-oxopentanoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6094945.png)
![2-[(2-ethyl-5-pyrimidinyl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094951.png)


![5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B6094963.png)

![3-[(4-propyl-1-piperazinyl)carbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6094969.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094989.png)
![10-[2-(2-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6094992.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[4-(1H-tetrazol-1-yl)phenoxy]propanamide](/img/structure/B6095000.png)


![4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)
